Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate
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Description
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
This compound and its complexes with various metals have been theoretically studied for their properties related to Organic Light Emitting Diodes (OLEDs) . The study found that complexation with selected metal ions improves hole and electron transfer rates, which are crucial for the performance of OLEDs .
Organic Solar Cells (OSCs)
The compound has also been studied for its potential use in Organic Solar Cells (OSCs) . The energy gap of the compound reduced significantly upon complexation, making it a good electron donor to PCBM, a common electron acceptor in OSCs . The open circuit voltage of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .
Luminescence Properties
The compound’s luminescence properties can be enhanced through complexation . This could potentially make it useful in applications that require luminescent materials, such as display technologies and bioimaging.
Charge Transport
The compound has been found to have improved charge transport rates when complexed with certain metal ions . This property could make it useful in electronic devices that rely on efficient charge transport.
properties
IUPAC Name |
ethyl 4-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-24-18(22)13-4-6-15(7-5-13)20-17(21)14-8-9-19-16(12-14)25-11-10-23-2/h4-9,12H,3,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTUCPFEEOLJIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(2-methoxyethoxy)isonicotinamido)benzoate |
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